The synthesis of 6-iodoquinoxaline-2,3(1H,4H)-dione can be achieved through various methods:
The molecular structure of 6-iodoquinoxaline-2,3(1H,4H)-dione features a fused bicyclic system comprising a quinoxaline core with an iodine substituent at the sixth position:
6-Iodoquinoxaline-2,3(1H,4H)-dione can participate in several chemical reactions:
The mechanism of action for compounds like 6-iodoquinoxaline-2,3(1H,4H)-dione often involves interaction with biological targets such as enzymes or receptors:
Studies have indicated that similar compounds exhibit anticancer and antimicrobial properties through mechanisms involving apoptosis induction or inhibition of DNA synthesis.
The physical and chemical properties of 6-iodoquinoxaline-2,3(1H,4H)-dione are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 252.04 g/mol |
Melting Point | 180 °C - 185 °C |
Solubility | Soluble in DMSO |
Stability | Stable under neutral pH |
6-Iodoquinoxaline-2,3(1H,4H)-dione has several scientific applications:
The compound is systematically named as 6-iodoquinoxaline-2,3(1H,4H)-dione, reflecting its core heterocyclic structure and substituents. The parent scaffold is a quinoxaline-2,3-dione, where the quinoxaline ring system is fused benzene (C₆H₆) and pyrazine (C₄H₄N₂) rings. The suffix "-dione" designates ketone groups at positions 2 and 3. The prefix "6-iodo-" specifies an iodine atom at the sixth carbon of the benzo-fused ring. The notation (1H,4H) indicates the compound exists in a dihydro tautomeric form, with hydrogen atoms attached to nitrogen atoms at positions 1 and 4. This nomenclature adheres to IUPAC Rule B-7.21 for fused heterocyclic compounds and Rule C-214.1 for quinoxaline derivatives [5] [9].
The molecular formula of 6-iodoquinoxaline-2,3(1H,4H)-dione is C₈H₅IN₂O₂, confirmed by high-resolution mass spectrometry with an exact mass of 287.940 g/mol [5] [7]. The iodine atom contributes 53.1% of the total molecular weight (288.044 g/mol), significantly influencing the compound’s physicochemical properties. Hydrogen bond donor/acceptor counts are two each (two N–H groups and two carbonyl O atoms), as defined by the SMILES string C1=CC2=C(C=C1I)C(=O)NC(=O)N2
[7].
Table 1: Atomic Composition and Molecular Weight Calculation
Element | Atom Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 8 | 12.011 | 96.088 |
Hydrogen | 5 | 1.008 | 5.040 |
Iodine | 1 | 126.904 | 126.904 |
Nitrogen | 2 | 14.007 | 28.014 |
Oxygen | 2 | 15.999 | 31.998 |
Total | 288.044 |
While direct single-crystal data for 6-iodoquinoxaline-2,3(1H,4H)-dione is unavailable, crystallographic studies of its structural analogs provide reliable insights. The parent compound quinoxaline-2,3(1H,4H)-dione crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 11.829 Å, b = 11.099 Å, c = 11.648 Å, β = 115.3°, and V = 1382.8 ų [6]. The dione ring adopts a planar conformation with maximal deviation of 0.042 Å, and carbonyl bonds (C=O) exhibit typical double-bond lengths of 1.205–1.206 Å. Iodine substitution at C6 introduces steric perturbations, increasing predicted density to 2.008 ± 0.06 g/cm³ due to iodine’s high electron density and atomic mass. The crystal packing is stabilized by intermolecular N–H···O hydrogen bonds (donor-acceptor distance: ~3.01 Å) and van der Waals interactions [5] [6].
Table 2: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Space group | P2₁/c (monoclinic) |
Unit cell volume | ~1,380 ų |
Calculated density | 2.008 ± 0.06 g/cm³ |
C=O bond length | 1.205–1.210 Å |
N–H···O bond distance | 3.01 Å |
Planarity deviation | <0.05 Å |
Infrared Spectroscopy: The IR spectrum exhibits two intense carbonyl stretches at 1,670 cm⁻¹ (asymmetric C=O) and 1,710 cm⁻¹ (symmetric C=O), characteristic of vicinal dicarbonyl systems. N–H bending vibrations appear near 1,580 cm⁻¹, while C–I stretching occurs at 480–520 cm⁻¹ [5] [9].
Nuclear Magnetic Resonance:
UV-Vis Spectroscopy: The π→π* transition of the conjugated quinoxaline ring produces an absorption maximum at 285 nm (ε = 8,500 M⁻¹cm⁻¹). An n→π* transition appears as a shoulder near 325 nm. Iodine substitution red-shifts these bands by 15–20 nm compared to the unsubstituted quinoxalinedione due to spin-orbit coupling and heavy atom effects [9].
Table 3: Key Spectroscopic Signatures
Technique | Assignment | Observed Value |
---|---|---|
IR | ν(C=O) symmetric | 1,710 cm⁻¹ |
IR | ν(C=O) asymmetric | 1,670 cm⁻¹ |
¹H NMR | H8 (C8 proton) | δ 7.85 ppm (s) |
¹H NMR | N–H protons | δ 11.2–11.5 ppm (bs) |
UV-Vis | π→π* absorption | 285 nm |
6-Iodoquinoxaline-2,3(1H,4H)-dione exhibits two dominant tautomeric forms: the diketo tautomer (1,4-dihydro form) and the enol-imine tautomer (lactim form). X-ray data from analogous quinoxalinediones confirm the diketo tautomer predominates in the solid state, evidenced by bond lengths of C2=O (1.224 Å) and C3=O (1.233 Å), intermediate between single and double bonds due to resonance delocalization [6] [8].
Resonance stabilization involves electron delocalization across the N–C(O)–C(O)–N core, generating a pseudo-aromatic 6-π-electron system. The iodine substituent exerts a -I effect, withdrawing electron density and enhancing the lactim tautomer’s stability. This is quantified by a predicted pKa of 9.74 ± 0.20, reflecting the compound’s weak acidity and tautomeric equilibrium favoring the diketo form at physiological pH. Calculated resonance energy for the core scaffold is ~25 kcal/mol, comparable to benzimidazolone derivatives [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0